![molecular formula C19H23N3O5S2 B3007247 N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923131-88-8](/img/structure/B3007247.png)

N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

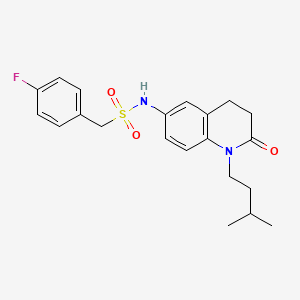

The compound N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic molecule that appears to be related to a class of compounds that interact with biological receptors such as alpha 1-adrenoceptors. These types of compounds are often explored for their potential pharmacological effects, such as the release of intracellular calcium, which can lead to muscle contraction or other cellular responses.

Synthesis Analysis

The synthesis of related compounds typically involves the use of palladium-catalyzed cross-coupling reactions, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which was achieved through a Sonogashira cross-coupling reaction . Another related synthesis approach is the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using terminal acetylenes . These methods suggest that the synthesis of the compound may also involve similar cross-coupling techniques.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Compounds with methanesulfonamide groups can participate in various chemical reactions. For instance, the presence of a methanesulfonamide group can facilitate the formation of heteroaromatic ring systems, as seen in the synthesis of 1-methylsulfonyl-indoles . Additionally, the reactivity of these compounds can be influenced by substituents on the aromatic rings, which can lead to the formation of different products under various reaction conditions.

Physical and Chemical Properties Analysis

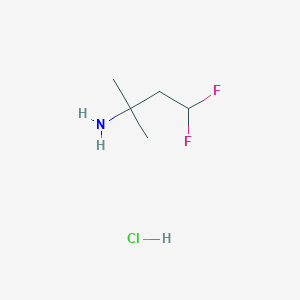

The physical and chemical properties of methanesulfonamide derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the molecule. The compound's solubility, melting point, and stability can also vary depending on the substituents and the overall molecular conformation. The interaction of these compounds with biological systems, such as their agonistic activity at alpha 1-adrenoceptors, can be a result of their physicochemical properties .

科学的研究の応用

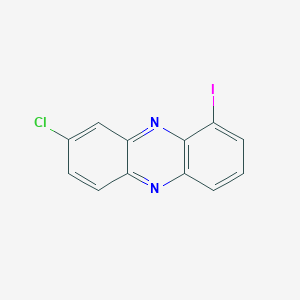

Interaction Studies with Methyl Acetate and Aqueous Solutions of Quinoxaline Derivatives : This compound has been studied for its interaction with methyl acetate in aqueous solutions of quinoxaline derivatives. The research focused on examining the effect of temperature and concentration on these interactions, utilizing volumetric and acoustic properties. This study helps understand the solute-solute, solute-solvent, and solvent-solvent interactions that exist in such mixtures (Raphael, Bahadur, & Ebenso, 2015).

Structural Study of Nimesulide Derivatives : Another area of research involves the structural study of nimesulide derivatives, including compounds similar to N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. This research provides insights into the crystal structures of these derivatives and analyzes their intermolecular interactions (Dey et al., 2015).

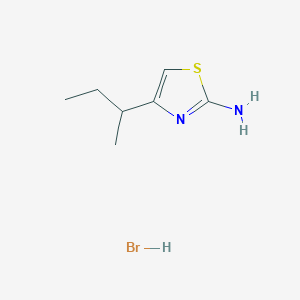

Synthesis and Characterization of Methanesulfonamide Group in COX-2 Inhibitors : The compound has been involved in studies related to the synthesis and characterization of the methanesulfonamide group in cyclooxygenase-2 (COX-2) inhibitors. This research highlights the significance of the methanesulfonamide group in enhancing the inhibitory activity of COX-2 inhibitors (Singh et al., 2004).

Corrosion Inhibition Properties on Mild Steel : This compound has been evaluated for its adsorption characteristics and inhibition of mild steel corrosion in acidic environments. The studies focus on the compound's ability to form protective films on mild steel surfaces, thereby preventing corrosion (Olasunkanmi, Olasunkanmi, Obot, & Ebenso, 2016).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For sulfonamides, their antibacterial activity is typically due to their ability to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-27-15-11-9-14(10-12-15)19-13-18(20-22(19)29(3,25)26)16-7-5-6-8-17(16)21-28(2,23)24/h5-12,19,21H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUBQWAQQQWCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)